molecular formula C9H10FNO2 B15203363 3-(4-Fluorophenoxy)propanamide

3-(4-Fluorophenoxy)propanamide

Cat. No.: B15203363
M. Wt: 183.18 g/mol
InChI Key: GGYDLTAIJZWILR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propanamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of propanamide where a fluorophenoxy group is attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propanamide typically involves the reaction of 4-fluorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of 3-chloropropanoyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenoxy)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenoxy)propanamide
  • 3-(3-Fluorophenoxy)propanamide
  • 3-(4-Hydroxyphenyl)propanamide
  • 3-(4-Methoxyphenyl)propanamide

Uniqueness

3-(4-Fluorophenoxy)propanamide is unique due to the presence of the fluorine atom on the para position of the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents or substitution patterns .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

GGYDLTAIJZWILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)N)F

Origin of Product

United States

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